cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl

Stereochemistry USP30 inhibitor dopamine agonist

cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride (CAS 1958068-89-7) is a bicyclic heterocyclic compound belonging to the hexahydropyrrolo[3,4-b][1,4]oxazine class. It features a cis-fused pyrrolidine–oxazine ring system bearing a tert-butyloxycarbonyl (Boc) protecting group at the 6-position and is supplied as the hydrochloride salt.

Molecular Formula C11H21ClN2O3
Molecular Weight 264.75
CAS No. 1958068-89-7
Cat. No. B2774001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl
CAS1958068-89-7
Molecular FormulaC11H21ClN2O3
Molecular Weight264.75
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1)OCCN2.Cl
InChIInChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m0./s1
InChIKeyAUXXIKSVHUSTOA-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate HCl (CAS 1958068-89-7): A Defined-Stereochemistry Chiral Building Block for Heterocyclic Drug Discovery


cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride (CAS 1958068-89-7) is a bicyclic heterocyclic compound belonging to the hexahydropyrrolo[3,4-b][1,4]oxazine class. It features a cis-fused pyrrolidine–oxazine ring system bearing a tert-butyloxycarbonyl (Boc) protecting group at the 6-position and is supplied as the hydrochloride salt [1]. The compound exists as the single enantiomeric pair (4aS,7aR) with a molecular weight of 264.75 g/mol (C₁₁H₂₁ClN₂O₃) . This scaffold serves as a versatile chiral intermediate in medicinal chemistry, most notably as a precursor in the synthesis of deubiquitinase inhibitors targeting USP30, a therapeutic target in cancer and mitochondrial dysfunction [2].

Why cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate HCl Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with its trans diastereomer, the free base form, or a regioisomeric Boc-protected analog introduces stereochemistry‑dependent and salt‑form‑dependent differences that directly affect downstream synthetic utility and biological outcome. The cis ring junction enforces a distinct three‑dimensional presentation of the secondary amine and Boc‑protected nitrogen that is required for target engagement in certain USP30 inhibitor chemotypes [1]. The hydrochloride salt further provides enhanced solid‑state stability and handling characteristics compared to the hygroscopic free base [2]. Interchanging without verification of stereochemistry, salt form, or Boc regiochemistry risks synthetic failure, altered pharmacokinetic profiles, or loss of target potency in the final drug candidates [3].

Quantitative Differentiation Evidence for cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate HCl Versus Its Closest Comparators


Stereochemical Differentiation: Cis vs. Trans Ring Junction – Pharmacological Relevance in CNS and USP30 Applications

The cis-fused hexahydropyrrolo[3,4-b][1,4]oxazine scaffold is structurally distinct from the trans-fused isomer. In the broader oxazine therapeutic class, trans-fused tetrahydrooxazines have been identified as the active diastereoisomers for CNS applications including dopamine agonism, with the majority of patents and publications focusing on the trans configuration [1]. The cis isomer is comparatively under‑explored, yet it has emerged as the preferred configuration in Mission Therapeutics' USP30 inhibitor program (US Patent 11,084,821), where cis‑4‑substituted hexahydropyrrolo[3,4-b][1,4]oxazine‑6‑carbonitriles achieve IC₅₀ values as low as 55 nM against human USP30 [2]. This contrasts with the trans isomer's established but different pharmacological profile in muscle relaxant and dopamine receptor modulation .

Stereochemistry USP30 inhibitor dopamine agonist CNS drug discovery

Salt Form Differentiation: Hydrochloride Salt vs. Free Base – Physicochemical and Handling Advantages

The hydrochloride salt (CAS 1958068-89-7, MW 264.75) provides distinct physicochemical advantages over the free base (CAS 159991-15-8, MW 228.29). The salt form increases molecular weight by approximately 16% and introduces a chloride counterion that typically enhances aqueous solubility and solid‑state stability [1]. Vendor specifications confirm the HCl salt is supplied as a solid with recommended long‑term storage at ambient cool, dry conditions, whereas the free base analogues are generally recommended for storage at 2–8°C, reflecting their potentially greater sensitivity to moisture and temperature . The hydrochloride salt is also directly compatible with downstream Boc‑deprotection protocols using HCl without introducing additional counterions that could complicate purification .

Salt form solubility stability solid-state handling

Boc Regiochemistry Differentiation: 6‑Boc vs. 4‑Boc – Divergent Synthetic Utility and Derivatization Pathways

The target compound carries the Boc protecting group on the 6‑position nitrogen of the hexahydropyrrolo[3,4-b][1,4]oxazine scaffold. The regioisomer bearing Boc at the 4‑position (e.g., CAS 1312131-49-9, tert-butyl (4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate) presents a fundamentally different synthetic intermediate . In the 6‑Boc compound, the 4‑position secondary amine remains free for direct functionalization (e.g., arylation, sulfonylation), whereas in the 4‑Boc regioisomer the 6‑position nitrogen is available [1]. This regiochemical distinction determines the accessible chemical space in parallel synthesis or library production, as the electronic and steric environment at the 4‑ vs. 6‑position differs substantially [2].

Regiochemistry protecting group strategy synthetic intermediate building block

Enantiomeric Purity and Defined Absolute Stereochemistry: Single Enantiomer vs. Racemic Mixtures

The target compound is specified as the single enantiomer with (4aS,7aR) absolute configuration, as confirmed by the deposited InChIKey stereochemical descriptors (BXXXSFBGCIOMAL‑OULXEKPRSA‑N) [1]. In contrast, several commercially available related building blocks are supplied as racemic mixtures (e.g., rac‑(4aR,7aS)‑octahydropyrrolo[3,4-b]morpholine, CAS 138027‑03‑9) [2]. The defined cis stereochemistry at the ring junction provides two stereogenic centers that control the spatial orientation of substituents in downstream products, which is critical for enantioselective target engagement in drug discovery . Using a racemic mixture introduces an undesired enantiomer that may exhibit different or antagonistic pharmacology, complicating structure‑activity relationship analysis and regulatory development.

Enantiomeric purity chiral building block asymmetric synthesis stereochemical control

Optimal Application Scenarios for cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate HCl Based on Established Differentiation Evidence


USP30 Deubiquitinase Inhibitor Medicinal Chemistry Programs

This compound is the direct Boc‑protected precursor to the cis‑hexahydropyrrolo[3,4-b][1,4]oxazine‑6‑carbonitrile chemotype disclosed in Mission Therapeutics' US Patent 11,084,821 [1]. Upon Boc deprotection, the free 6‑position amine can be converted to a carbonitrile, while the 4‑position amine is available for aryl/heteroaryl substitution to access USP30 inhibitors with reported IC₅₀ values from 55 nM to 550 nM [2]. The cis ring junction stereochemistry is essential for target engagement in this series.

Stereochemically Controlled Parallel Library Synthesis

The defined (4aS,7aR) absolute configuration and orthogonal protection (Boc on N‑6, free secondary amine at N‑4) enable systematic diversification at the 4‑position via sulfonylation, amidation, or N‑arylation without stereochemical erosion [3]. This is in contrast to the 4‑Boc regioisomer which would leave the 6‑position amine free, yielding a different substitution pattern. The HCl salt form is directly compatible with automated liquid handling systems due to its non‑hygroscopic solid‑state properties .

Chiral Scaffold for CNS‑Targeted Peptidomimetic Design

The cis‑configured octahydropyrrolo[3,4-b][1,4]oxazine core provides a conformationally constrained bicyclic scaffold suitable for exploring peptidomimetic geometries in CNS drug discovery [4]. While the trans isomer is more commonly associated with CNS dopamine agonist activity per the comprehensive medicinal chemistry literature, the cis scaffold offers a distinct three‑dimensional pharmacophore that may access different receptor subtypes or binding modes [5].

Precursor to Finafloxacin‑Related Antibacterial Scaffolds (Stereochemical Analog)

Although the phase III fluoroquinolone finafloxacin utilizes a (4aS,7aS)‑octahydropyrrolo[3,4-b][1,4]oxazine moiety, the cis (4aS,7aR) scaffold can serve as a stereochemical comparator in structure‑activity relationship studies aimed at understanding the impact of ring junction geometry on antibacterial potency and bacterial topoisomerase selectivity [6]. The Boc‑protected form allows controlled introduction of the fluorinated quinolone carboxylic acid warhead.

Quote Request

Request a Quote for cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.